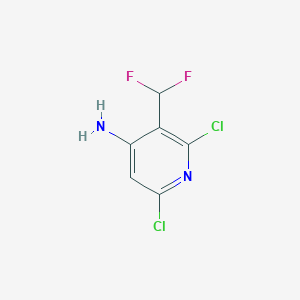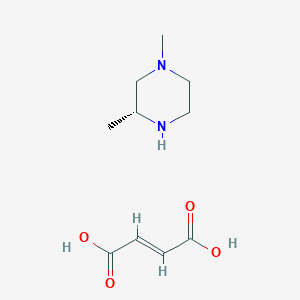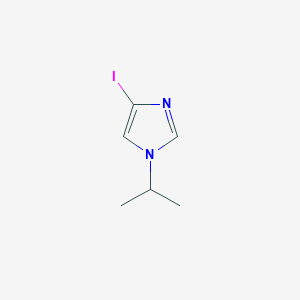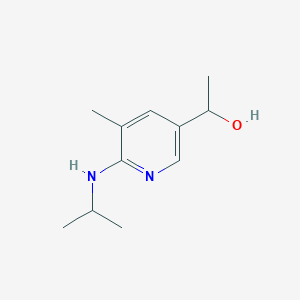
1-(6-(Isopropylamino)-5-methylpyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Isopropylamino)-5-methylpyridin-3-yl)ethanol is a chemical compound that belongs to the class of alcohols It features a pyridine ring substituted with an isopropylamino group and a hydroxyl group
Preparation Methods
The synthesis of 1-(6-(Isopropylamino)-5-methylpyridin-3-yl)ethanol typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-methylpyridin-3-amine.
Isopropylation: The amine group is then reacted with isopropyl halide under basic conditions to introduce the isopropylamino group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(6-(Isopropylamino)-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The isopropylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-(Isopropylamino)-5-methylpyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique structural properties.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(6-(Isopropylamino)-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The isopropylamino group can interact with receptors or enzymes, potentially modulating their activity. The hydroxyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-(6-(Isopropylamino)-5-methylpyridin-3-yl)ethanol can be compared with other similar compounds, such as:
1-(6-(Isopropylamino)-5-methylpyridin-3-yl)propanol: This compound has a similar structure but with a propanol group instead of ethanol.
1-(6-(Isopropylamino)-5-methylpyridin-3-yl)methanol: This compound features a methanol group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1355190-61-2 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[5-methyl-6-(propan-2-ylamino)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C11H18N2O/c1-7(2)13-11-8(3)5-10(6-12-11)9(4)14/h5-7,9,14H,1-4H3,(H,12,13) |
InChI Key |
AJONHQIDHRPVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


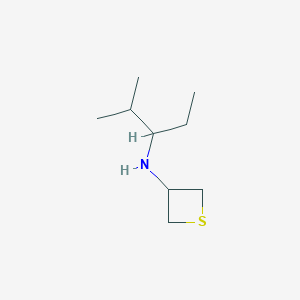
![(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13020071.png)
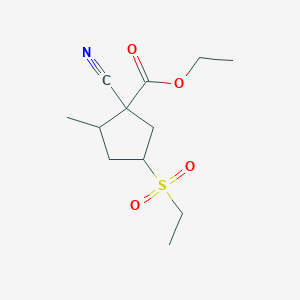
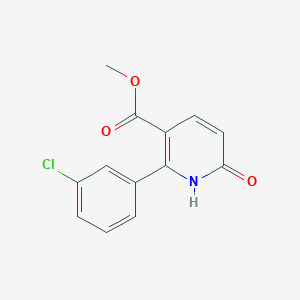
![6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13020081.png)

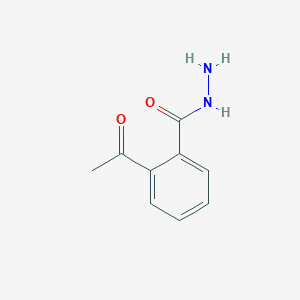
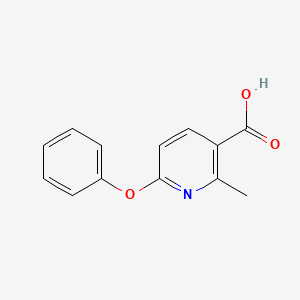
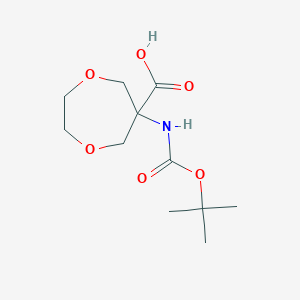
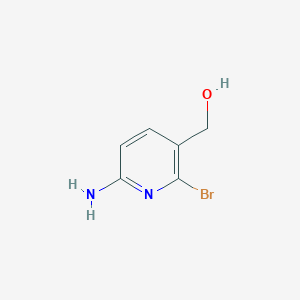
![tert-Butyl 9,9-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13020128.png)
